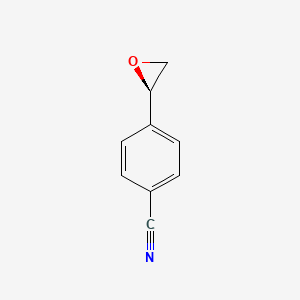
Ethyl 6-methoxybenzofuran-3-carboxylate
概述
描述
Ethyl 6-methoxybenzofuran-3-carboxylate is an organic compound belonging to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a benzo[b]furan ring system substituted with an ethyl ester group at the 3-position and a methoxy group at the 6-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzo[b]furan derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 6-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzo[b]furan derivatives.
科学研究应用
Ethyl 6-methoxybenzofuran-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 6-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structural features allow it to participate in a range of biochemical interactions.
相似化合物的比较
Ethyl 6-methoxybenzofuran-3-carboxylate can be compared with other benzo[b]furan derivatives, such as:
- Ethyl 5-methoxybenzo[b]furan-3-carboxylate
- Ethyl 7-methoxybenzo[b]furan-3-carboxylate
- Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate
These compounds share similar core structures but differ in the position of substituents or the nature of the heterocyclic ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
ethyl 6-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
InChI 键 |
CSLCYFFJPLEVAX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
![3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B8771571.png)












